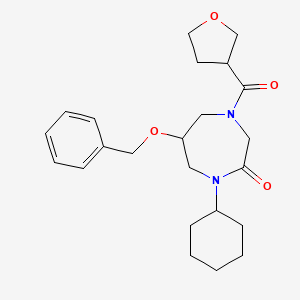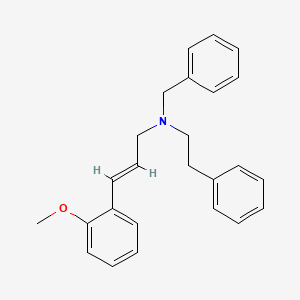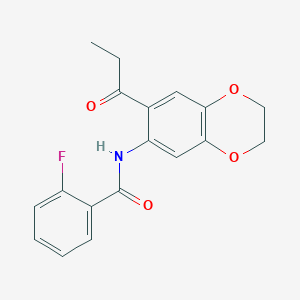
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. It is a potent antagonist of the GABA-A receptor and has been used in scientific research to investigate the role of GABA in the central nervous system.
作用機序
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 acts as a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the activity of this receptor, this compound 15-4513 can alter the balance of excitatory and inhibitory neurotransmission in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in animal models. It can alter the release of neurotransmitters such as dopamine and serotonin, as well as affect the activity of ion channels and other signaling pathways in the brain. It has also been shown to have effects on the cardiovascular and respiratory systems, although the exact mechanisms of these effects are not well understood.
実験室実験の利点と制限
One advantage of using 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 in scientific research is that it is a potent and selective antagonist of the GABA-A receptor, making it a useful tool for investigating the role of this receptor in the central nervous system. However, one limitation of using this compound 15-4513 is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research involving 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513. One area of interest is the development of more selective GABA-A receptor antagonists, which could help to elucidate the specific roles of different subtypes of this receptor in the brain. Another area of interest is the investigation of the effects of this compound 15-4513 on the immune system, as recent research has suggested that GABA may play a role in regulating immune function. Finally, there is potential for the use of this compound 15-4513 in the development of new treatments for psychiatric and neurological disorders, although further research is needed to explore this possibility.
合成法
The synthesis of 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 involves several steps, including the reaction of 1-cyclohexyl-3-aminopropan-1-ol with benzyl chloroformate to form the benzyl carbamate, which is then reacted with 3,4-dihydro-2H-pyran to form the tetrahydrofuran ring. The resulting compound is then reacted with ethyl chloroformate and ammonia to form the final product.
科学的研究の応用
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 has been widely used in scientific research to investigate the role of GABA in the central nervous system. It has been used to study the mechanisms of action of other benzodiazepines, as well as to investigate the effects of GABA on memory, anxiety, and other behaviors.
特性
IUPAC Name |
1-cyclohexyl-4-(oxolane-3-carbonyl)-6-phenylmethoxy-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c26-22-15-24(23(27)19-11-12-28-17-19)13-21(29-16-18-7-3-1-4-8-18)14-25(22)20-9-5-2-6-10-20/h1,3-4,7-8,19-21H,2,5-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVGERRBZSGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CN(CC2=O)C(=O)C3CCOC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)

![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)
![ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)
![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6043372.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanamide](/img/structure/B6043380.png)
